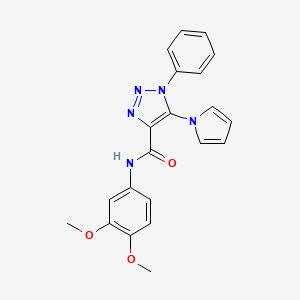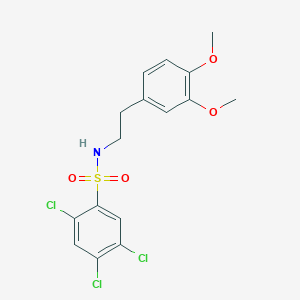
N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DPA-714 and has been found to have potential applications in the fields of neuroscience and immunology. In
Scientific Research Applications
Environmental Impact and Toxicology of Organohalogens
- Polychlorinated Diphenyl Ethers (PCDEs) : These compounds, structurally related to polychlorinated biphenyls (PCBs) and dibenzofurans (PCDFs), have been studied for their environmental levels, toxicity, and human exposure. Widespread due to their presence in chlorophenol preparations, PCDEs have been detected in environmental samples and human adipose tissue. The main route of exposure for the general population is dietary intake, highlighting the need for further investigations on experimental toxicity, dietary intake, and potential human health effects of PCDEs (Domingo, 2006).
Applications and Environmental Considerations of Polyamides
- Auto-Oxidation of Aliphatic Polyamides : The review on oxidation kinetics of polyamides and model compounds provides insights into non-empirical kinetic modeling for polyamides, including their characteristics, degradation, and stability. The study shows that oxidation predominantly attacks α amino methylenes in polyamides, leading to specific kinetics and degradation products. This understanding is crucial for developing polyamide materials with improved stability and environmental impact (Richaud et al., 2013).
General Insights into Organohalogen Toxicity
- Persistent Organohalogens : The challenge of data transfer from animal models to humans, especially concerning persistent organohalogens like PCBs and PBDEs, underlines the difficulty in translating animal study findings to human health implications. This review emphasizes the need for coherence between experimental studies and human epidemiological studies to enable timely regulatory action for chemicals of concern (Suvorov & Takser, 2008).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-17-12-13-20(16-22(17)25)27-24(29)23(28)26-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21H,14-15H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKUYWLWJAOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2727878.png)
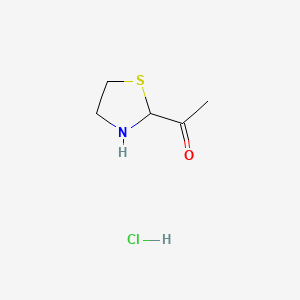

![Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate](/img/structure/B2727886.png)
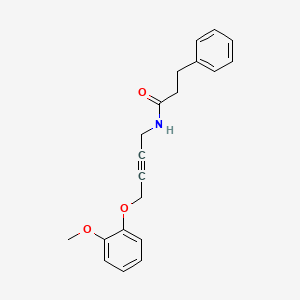

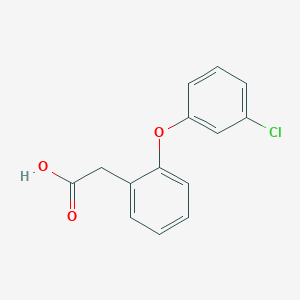
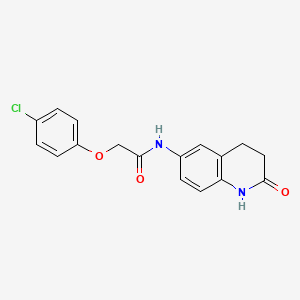


![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)

